6-Methylpyridine-2-carboxamide

Description

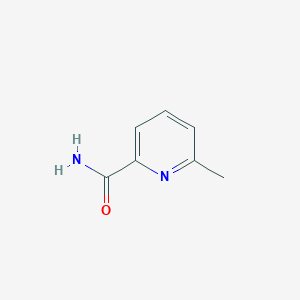

6-Methylpyridine-2-carboxamide is a pyridine derivative characterized by a methyl group at the 6-position and a carboxamide functional group at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of ligands and pharmaceutical agents. Its structure allows for hydrogen bonding via the amide group, influencing solubility and molecular interactions .

Properties

IUPAC Name |

6-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQXUVPRCWNHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494270 | |

| Record name | 6-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63668-37-1 | |

| Record name | 6-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2-carboxamide typically involves the reaction of 6-methylpyridine with a suitable amide-forming reagent. One common method is the reaction of 6-methylpyridine with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The methyl and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methylpyridine-2-carboxylic acid, while reduction could produce 6-methylpyridine-2-amine.

Scientific Research Applications

Medicinal Chemistry

6-Methylpyridine-2-carboxamide has been investigated for its potential as a pharmaceutical agent. Its analogs are known to act as metabotropic glutamate receptor antagonists, which are significant in treating neurological disorders such as Alzheimer’s disease and Parkinson's disease .

Case Study: Neurological Applications

A study highlighted the effectiveness of pyridine derivatives, including this compound, in modulating glutamate receptors, which play a crucial role in synaptic transmission and plasticity. These compounds exhibited neuroprotective effects in animal models, suggesting their potential use in developing therapies for neurodegenerative diseases .

Environmental Science

In environmental studies, this compound has been evaluated for its role in understanding the behavior of nitrogen-containing compounds in various ecosystems. Its derivatives have been used to study the degradation pathways of pollutants, particularly in relation to tobacco-specific nitrosamines, which are known carcinogens .

Case Study: Tobacco-Specific Nitrosamines

Research demonstrated that compounds related to this compound could influence the metabolism of tobacco-specific nitrosamines, potentially affecting their carcinogenicity. This research is critical for developing strategies to mitigate the health impacts of tobacco products .

Biochemical Research

The compound has also found applications in biochemical assays and cell culture studies. Its derivatives are utilized in various analytical techniques due to their ability to interact with biological molecules.

Applications in Cell Culture

This compound is used as a reagent in cell culture systems for assessing cellular responses to pharmacological agents. It aids in studying cell signaling pathways and gene expression profiles under different conditions .

Industrial Applications

Beyond laboratory settings, this compound is employed in industrial processes involving pharmaceuticals and agrochemicals. Its derivatives serve as intermediates in synthesizing various active pharmaceutical ingredients (APIs) and agricultural chemicals.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

6-Chloro-N-methylpyridine-2-carboxamide

- Structure : Chlorine substituent at the 6-position; N-methylated carboxamide.

- This modification may improve metabolic stability in drug design compared to the parent compound .

N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide

- Structure : A 3-hydroxyphenyl group replaces the hydrogen on the carboxamide nitrogen.

- Impact: The phenolic hydroxyl group introduces polarity, improving aqueous solubility. This derivative is explored for applications requiring enhanced binding to biological targets, such as enzyme inhibitors or receptor ligands .

(2S)-N-(6-Methylpyridin-2-yl)pyrrolidine-2-carboxamide

- Structure : Pyrrolidine ring (with S-configuration at C2) linked to the carboxamide.

- Impact : The chiral pyrrolidine moiety introduces stereochemical complexity, which can influence enantioselective interactions in catalysis or pharmacology. Such derivatives are valuable in asymmetric synthesis .

N-(3-Bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide

- Structure: Sulfonyl and cyano groups on a benzene ring attached to the carboxamide.

- This compound may exhibit unique activity in kinase or protease inhibition .

Functional Group Comparison Table

Spectroscopic and Physical Properties

- Spectroscopy : Isomers of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester exhibit distinct NMR shifts. For example, para-isomers show deshielded pyridyl protons due to anisotropic effects, whereas ortho-isomers display split peaks from hindered rotation .

- Solubility : The hydroxyphenyl derivative (C₁₃H₁₂N₂O₂) has higher water solubility (∼15 mg/mL) compared to the lipophilic chloro analog (∼5 mg/mL) .

Biological Activity

6-Methylpyridine-2-carboxamide, a derivative of pyridine, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the 6-position of the pyridine ring and a carboxamide functional group. Its structural formula can be represented as follows:

This compound exhibits properties that facilitate interactions with biological targets, making it a candidate for pharmacological exploration.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance, research indicates that various synthesized pyridine carboxamide derivatives demonstrate significant bactericidal and fungicidal activities comparable to established antibiotics such as streptomycin and fusidic acid . The inhibition profiles suggest that modifications to the pyridine structure can enhance antimicrobial efficacy.

2.2 Anti-inflammatory Effects

In vitro and in vivo studies have shown that this compound exhibits anti-inflammatory properties. One study utilized a Complete Freund's Adjuvant-induced inflammatory model to evaluate its effects, revealing dose-dependent reductions in paw swelling and inflammation markers . The half-maximal inhibitory concentration (IC50) values for various derivatives ranged from 10.25 µM to 23.15 µM, indicating varying levels of potency among compounds .

2.3 Urease Inhibition

Urease is an enzyme implicated in several pathological conditions, including kidney stones and urinary tract infections. The inhibition of urease by this compound has been demonstrated with an IC50 value indicative of its potential as a therapeutic agent against urease-related disorders. Comparative studies have shown that structural modifications significantly influence inhibition potency .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : Molecular docking studies have identified crucial interactions between the compound and active sites of target enzymes such as urease and cyclooxygenases (COX-1 and COX-2). These interactions often involve hydrogen bonding and hydrophobic interactions, which enhance binding affinity .

- Cytotoxicity : Cytotoxicity assays have indicated that while some derivatives exhibit significant toxicity at higher concentrations, others maintain safety profiles suitable for therapeutic use .

4.1 Study on Anti-inflammatory Properties

A notable study focused on the anti-inflammatory effects of novel pyridine derivatives, including this compound. The results demonstrated significant reductions in inflammatory markers in animal models treated with these compounds, suggesting their potential utility in treating inflammatory diseases .

4.2 Urease Inhibition Research

Another case study reported the synthesis and evaluation of various pyridine carboxamide derivatives for urease inhibition. The findings indicated that this compound had promising inhibitory activity, supporting its development as a therapeutic agent against urease-related conditions .

5. Summary Table of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | This compound | Variable | |

| Anti-inflammatory | This compound | 10.25 - 23.15 | |

| Urease Inhibition | This compound | Specific values |

6. Conclusion

The compound this compound demonstrates significant biological activity across various domains, including antimicrobial and anti-inflammatory effects, as well as urease inhibition potential. Ongoing research into its mechanisms of action and optimization for therapeutic applications continues to reveal its promise as a versatile pharmacological agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.